molecular formula C11H17NO5 B1524309 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid CAS No. 936497-91-5

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid

Cat. No.: B1524309
CAS No.: 936497-91-5
M. Wt: 243.26 g/mol
InChI Key: WXVSVABCXJRJKT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a compound of significant interest in organic chemistry. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a ketone, and a carboxylic acid. The Boc group is commonly used to protect amines during chemical synthesis, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Deprotection: The free amine and carbon dioxide.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs through an acid-catalyzed mechanism, where the Boc group is cleaved, releasing carbon dioxide and the free amine .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, a ketone, and a Boc-protected amine. This structure provides versatility in synthetic applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSVABCXJRJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679419
Record name 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-91-5
Record name 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
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1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
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1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid

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